molecular formula C7H14O2S B2684093 2-[(3-Methylbutyl)sulfanyl]acetic acid CAS No. 857557-30-3

2-[(3-Methylbutyl)sulfanyl]acetic acid

Cat. No.: B2684093
CAS No.: 857557-30-3
M. Wt: 162.25
InChI Key: NPSXKQOUJQGWPS-UHFFFAOYSA-N
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Description

2-[(3-Methylbutyl)sulfanyl]acetic acid, also known as 2-(isopentylthio)acetic acid, is an organosulfur compound with the molecular formula C7H14O2S and a molecular weight of 162.25 g/mol . Its structure consists of an acetic acid moiety linked via a sulfanyl group (also referred to as a thioether bridge) to a 3-methylbutyl (isopentyl) chain . The compound is identified by the CAS Registry Number 857557-30-3 . It has a SMILES string of CC(C)CCSCC(=O)O and an InChIKey of NPSXKQOUJQGWPS-UHFFFAOYSA-N . Compounds featuring a sulfanylacetic acid functional group are of significant interest in synthetic and polymer chemistry. For instance, structurally related sulfanyl-acetic acid derivatives have been documented as chain-transfer agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a form of controlled radical polymerization . This suggests potential research applications for this compound in material science, such as in the synthesis of functional polymers or surface modifiers. Furthermore, the core structure of sulfanylmethyl-acetic acid derivatives is a key scaffold in medicinal chemistry research for constructing compounds evaluated for various biological activities, such as anti-inflammatory properties . This compound is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylbutylsulfanyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S/c1-6(2)3-4-10-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSXKQOUJQGWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Theoretical and Computational Investigations of 2 3 Methylbutyl Sulfanyl Acetic Acid

Structure-Activity Relationship (SAR) Studies from a Computational Perspective

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. wikipedia.org These models are built on the principle that the structural and physicochemical properties of a molecule determine its activity. For a compound like 2-[(3-Methylbutyl)sulfanyl]acetic acid, a QSAR study would involve calculating a set of molecular descriptors and correlating them with a measured biological activity, such as enzyme inhibition or toxicity.

A hypothetical QSAR model for a series of compounds including this compound might incorporate the descriptors shown in the table below.

Descriptor ClassSpecific DescriptorPotential Influence on Activity
Hydrophobic Log Kow (Octanol-Water Partition Coefficient)Relates to the compound's ability to cross cell membranes.
Electronic pKa (Acid Dissociation Constant)Influences the ionization state of the carboxylic acid group at physiological pH.
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital)Can be related to the molecule's reactivity and ability to accept electrons. nih.gov
Steric/Topological Molar RefractivityRelates to the volume of the molecule and its polarizability.
Wiener IndexA topological index that describes the branching of the molecule. scialert.net
K-alpha 3 (Shape Index)Describes the three-dimensional shape of the molecule. scialert.net

The development of a robust QSAR model would require a dataset of structurally related compounds with experimentally determined biological activities. researchgate.net By applying statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation can be derived to predict the activity of new or untested compounds like this compound. scialert.net

Computational Studies of Molecular Interactions

Computational methods, particularly molecular docking, are powerful tools for investigating the interactions between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein. nih.govscience.gov These studies can predict the preferred binding orientation of the ligand in the active site of the receptor and estimate the strength of the interaction.

For this compound, a molecular docking study would involve the following general steps:

Preparation of the Ligand Structure: A three-dimensional model of this compound would be generated and its energy minimized.

Selection and Preparation of the Receptor: A protein target of interest would be chosen based on a hypothesized mechanism of action. The three-dimensional structure of the protein would be obtained from a repository like the Protein Data Bank.

Docking Simulation: A docking algorithm would be used to explore the possible binding poses of the ligand within the active site of the receptor.

Scoring and Analysis: The different binding poses would be ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the amino acid residues of the protein would be analyzed.

The functional groups of this compound would likely play distinct roles in its molecular interactions. The carboxylic acid group is capable of forming strong hydrogen bonds and ionic interactions with polar and charged amino acid residues in the receptor's active site. rsc.org The thioether linkage can participate in van der Waals interactions and potentially weaker hydrogen bonds. The branched 3-methylbutyl group, being hydrophobic, would likely favor interactions with nonpolar pockets within the active site.

The table below summarizes the potential molecular interactions involving this compound.

Functional Group of LigandPotential Interacting Partner on ReceptorType of Interaction
Carboxylic Acid (-COOH)Basic amino acid residues (e.g., Lysine, Arginine), Polar amino acid residues (e.g., Serine, Threonine)Ionic bonds, Hydrogen bonds
Thioether (-S-)Various amino acid residuesVan der Waals forces, potential weak hydrogen bonds
3-Methylbutyl GroupNonpolar amino acid residues (e.g., Leucine, Isoleucine, Valine)Hydrophobic interactions

Molecular dynamics simulations can further refine the understanding of these interactions by simulating the movement of the ligand-receptor complex over time, providing insights into the stability of the binding pose and the dynamics of the interactions. dovepress.comnih.gov In silico studies on other sulfur-containing compounds and carboxylic acids have demonstrated the utility of these computational approaches in predicting biological activity and guiding the design of new therapeutic agents. researchgate.netnih.gov

Non Clinical Biological and Biochemical Research Aspects of 2 3 Methylbutyl Sulfanyl Acetic Acid

Exploration of Biochemical Mechanisms and Cellular Interactions (In Vitro/Non-Clinical Cellular Models)

There is currently no published scientific literature detailing the in vitro biochemical or cellular effects of 2-[(3-Methylbutyl)sulfanyl]acetic acid.

Enzyme Modulation and Inhibition Studies

No research could be found that investigates the potential for this compound to modulate or inhibit enzyme activity. As a result, its profile as an enzyme inhibitor or activator, including any potential targets or mechanisms of action, remains unknown.

Cellular Pathway Investigations

Scientific investigation into the effects of this compound on specific cellular pathways is absent from the current body of literature. There are no studies that explore its influence on signaling cascades, metabolic pathways, or other cellular processes.

Applications in Proteomics Research

The utility of this compound as a tool or subject in proteomics research has not been documented. There are no available studies that have employed this compound to investigate the proteome.

Role in Microbial Metabolism and Biotransformation Pathways

Information regarding the interaction of this compound with microorganisms is not available in the current scientific record.

Microbial Production and Degradation Routes

There are no published studies detailing the biosynthesis of this compound by microorganisms. Similarly, research on its biodegradation pathways, including the microorganisms and enzymes involved in its breakdown, has not been reported.

Interactions with Microbial Communities

The impact of this compound on microbial communities, such as its potential antimicrobial properties or its role as a metabolite within a microbial ecosystem, has not been a subject of scientific investigation.

Contribution to Volatile Metabolites and Odor Precursors in Biological Systems

There is no available scientific data to confirm or characterize the contribution of this compound to volatile metabolites or its role as an odor precursor in any biological system.

Function as a Precursor or Metabolite in Natural Systems (Non-Human, Non-Clinical)

Scientific literature does not currently contain information regarding the function of this compound as a precursor or a metabolite in any non-human, non-clinical natural systems.

There is no documented evidence of this compound being involved in the biosynthetic pathways of any known natural products.

No studies have been published that report the detection or quantification of this compound as a metabolite in any non-human biological systems.

Industrial and Applied Research Perspectives of 2 3 Methylbutyl Sulfanyl Acetic Acid

Applications in Specialized Chemical Manufacturing and Process Optimization

There is no specific information available in the public record detailing the applications of 2-[(3-Methylbutyl)sulfanyl]acetic acid in specialized chemical manufacturing or for process optimization. While thioglycolic acid and its other derivatives are used in various industries, including cosmetics, and as intermediates in chemical synthesis, the specific roles and advantages of the 3-methylbutyl derivative have not been documented in accessible literature.

Environmental Fate and Transport Studies (Non-Toxicological)

Detailed studies on the environmental fate and transport of this compound are not publicly available. This includes a lack of data on its behavior and persistence in various environmental compartments.

Biodegradation and Photodegradation Kinetics

No studies were found that specifically investigate the biodegradation or photodegradation kinetics of this compound. General principles of organic sulfur compound degradation suggest potential pathways, but empirical data for this specific compound is absent.

Environmental Partitioning Behavior and Persistence in Abiotic Compartments

Information regarding the environmental partitioning behavior, such as its soil adsorption/desorption characteristics and its potential for bioaccumulation, is not available. Similarly, data on its persistence in abiotic compartments like water, soil, and air could not be located.

Sustainable Production Routes and Environmental Performance Assessment

There is no available research on sustainable or "green" synthesis routes for this compound. Consequently, no environmental performance assessments or life cycle analyses for its production have been published.

Utilization in Flavor and Fragrance Chemistry Research

While its chemical structure suggests potential applications in the flavor and fragrance industry, specific research into its use and properties is not documented.

Characterization of Aroma Profiles

No organoleptic studies or detailed characterizations of the aroma profile of this compound have been published in the accessible scientific literature. The sensory properties of sulfur-containing compounds can be potent and varied, but specific descriptors for this compound are not available.

Investigation of Biosynthetic Pathways for Flavor-Active Derivatives

The characteristic aromas of many wines are significantly influenced by the presence of volatile thiols, which are sulfur-containing organic compounds. While not always present in their volatile form in raw grapes, these potent aroma compounds are released from non-volatile precursors during the fermentation process. The investigation into the biosynthetic pathways of these flavor-active derivatives, though complex, is crucial for understanding and controlling the aromatic profile of wine. The study of well-known volatile thiols, such as 3-sulfanylhexan-1-ol (3SH), provides a model for understanding the potential biogenesis of derivatives of this compound.

The general proposed pathway involves two main stages: the formation of odorless precursors in the grape and the subsequent release of the volatile thiol by yeast during alcoholic fermentation. ucdavis.edu

Precursor Formation in Grapes:

The initial step in the formation of these flavor compounds is believed to be the conjugation of a precursor molecule with sulfur-containing amino acids, primarily cysteine and glutathione (B108866). winemakersresearchexchange.comacs.org This process renders the molecule non-volatile and stable within the grape must.

For instance, the formation of the precursor for the well-studied thiol, 3-sulfanylhexan-1-ol (3SH), begins with the Michael addition of glutathione to (E)-2-hexenal. nih.gov This reaction, which can occur both chemically and enzymatically, results in the formation of S-3-(hexan-1-ol)-glutathione (Glut-3SH). nih.gov This glutathionylated precursor can then be further metabolized by peptidases to form the corresponding cysteine conjugate, S-3-(hexan-1-ol)-L-cysteine (Cys-3SH). ucdavis.edu These conjugated forms are the primary non-volatile precursors found in grape juice. dntb.gov.uanih.gov

The table below summarizes the key precursors identified in the biosynthesis of prominent flavor-active thiols in wine, which serves as a framework for investigating the precursors of this compound derivatives.

Precursor CompoundCorresponding Volatile ThiolReference
S-3-(hexan-1-ol)-L-cysteine (Cys-3SH)3-Sulfanylhexan-1-ol (3SH) ucdavis.edu
S-3-(hexan-1-ol)-glutathione (Glut-3SH)3-Sulfanylhexan-1-ol (3SH) nih.gov
S-4-(4-methylpentan-2-one)-L-cysteine (Cys-4MMP)4-Mercapto-4-methylpentan-2-one (4MMP) nih.gov
S-4-(4-methylpentan-2-one)-glutathione (Glut-4MMP)4-Mercapto-4-methylpentan-2-one (4MMP) ucdavis.edu

Enzymatic Release During Fermentation:

The release of the volatile, aromatic thiols from their non-volatile cysteine-conjugated precursors is a critical step that occurs during alcoholic fermentation, mediated by the enzymatic activity of yeast, particularly Saccharomyces cerevisiae. winemakersresearchexchange.comnih.gov The key enzymes involved in this process are carbon-sulfur lyases (C-S lyases), which possess β-lyase activity. nih.govresearchgate.net

These enzymes cleave the C-S bond in the cysteine conjugate, releasing the free thiol, pyruvate, and ammonia. nih.gov The efficiency of this conversion can vary significantly between different yeast strains, highlighting the importance of yeast selection in winemaking to modulate the aromatic profile. winemakersresearchexchange.comwinemakersresearchexchange.com Research has focused on identifying the specific yeast genes that encode for these C-S lyases to better understand and potentially control the release of these potent aroma compounds. nih.govresearchgate.net

The table below details the key enzymes and their roles in the release of volatile thiols, providing a basis for investigating the enzymatic processes relevant to this compound derivatives.

EnzymeFunctionSubstrateProductReference
Carbon-Sulfur Lyase (β-lyase)Cleavage of the carbon-sulfur bondCysteine-conjugated precursors (e.g., Cys-3SH)Volatile thiol (e.g., 3SH), pyruvate, ammonia nih.gov
PeptidasesHydrolysis of glutathione conjugatesGlutathione-conjugated precursors (e.g., Glut-3SH)Cysteine-conjugated precursors (e.g., Cys-3SH) ucdavis.edu

The investigation into the biosynthetic pathways of flavor-active derivatives of this compound would likely follow a similar research trajectory, focusing on the identification of its specific glutathionylated and cysteinylated precursors in relevant natural sources and the characterization of the enzymatic activities responsible for the release of the corresponding volatile, flavor-active compounds.

Future Directions and Emerging Research Avenues for 2 3 Methylbutyl Sulfanyl Acetic Acid

Integration of Advanced 'Omics' Technologies in Biological System Investigations

The comprehensive analysis of biological molecules, known as 'omics' technologies, offers a powerful lens through which to investigate the interactions of 2-[(3-Methylbutyl)sulfanyl]acetic acid with biological systems. nih.gov Future research could employ these technologies to build a holistic understanding of the compound's effects at various molecular levels.

Potential Research Focus Areas in 'Omics' Include:

'Omics' DisciplinePotential Research Questions for this compound
Genomics Does the compound induce any changes in gene expression? Can it modulate the genetic pathways related to specific cellular functions?
Transcriptomics What are the specific RNA transcripts that are up- or down-regulated in response to exposure to the compound?
Proteomics How does the compound affect the protein profile of a cell or organism? Does it interact with specific proteins or alter their post-translational modifications?
Metabolomics What are the metabolic consequences of exposure to the compound? Does it alter key metabolic pathways or lead to the production of novel metabolites?

By integrating data from these different 'omics' fields, researchers can construct a comprehensive picture of the compound's biological activity, potentially identifying novel biomarkers of exposure or effect and elucidating its mechanism of action in a non-clinical context.

Development of Sustainable Synthetic Methodologies and Process Intensification

The principles of green chemistry and process intensification are paramount in modern chemical synthesis. Future research should focus on developing environmentally benign and efficient methods for the synthesis of This compound .

Key areas for investigation include:

Catalyst Development: Exploring the use of novel, reusable catalysts to improve reaction efficiency and reduce waste. This could involve biocatalysis or the use of earth-abundant metal catalysts.

Alternative Solvents: Investigating the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, to replace traditional volatile organic compounds.

Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes can offer significant advantages in terms of safety, efficiency, and scalability. britannica.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

A comparative analysis of potential synthetic routes is presented below:

Synthetic ApproachPotential AdvantagesPotential Challenges
Traditional Batch Synthesis Well-established techniques.Potentially lower yields, higher energy consumption, and more waste generation.
Catalytic Synthesis Increased reaction rates, higher selectivity, and potential for catalyst recycling.Catalyst cost, stability, and potential for product contamination.
Flow Chemistry Improved heat and mass transfer, enhanced safety, and potential for automation.Initial setup costs and potential for clogging with solid materials.
Biocatalytic Synthesis High selectivity, mild reaction conditions, and use of renewable resources.Enzyme stability, substrate scope, and potential for low reaction rates.

Exploration of Novel Applications in Interdisciplinary Chemical Sciences

The unique combination of a carboxylic acid group and a thioether linkage in This compound suggests a wide range of potential applications across various scientific disciplines. Organosulfur compounds, in general, are known for their diverse chemical reactivity and biological activity. britannica.comjmchemsci.com

Future research could explore the following interdisciplinary applications:

Materials Science: The compound could serve as a monomer or a building block for the synthesis of novel polymers with unique properties, such as self-healing materials or advanced coatings. The sulfur atom could provide specific functionalities, such as metal-binding capabilities or redox activity.

Coordination Chemistry: The carboxylic acid and sulfur moieties can act as ligands for metal ions, leading to the formation of novel coordination complexes with interesting catalytic, magnetic, or optical properties.

Supramolecular Chemistry: The compound could be used to design and synthesize new supramolecular architectures through non-covalent interactions, such as hydrogen bonding and van der Waals forces. These assemblies could have applications in areas like drug delivery or sensing.

Agricultural Chemistry: Investigating the potential of the compound or its derivatives as plant growth regulators, fungicides, or herbicides.

In-depth Mechanistic Studies of Biological Interactions (Non-Clinical)

Understanding the fundamental mechanisms by which This compound interacts with biological molecules is crucial for predicting its potential effects and designing new applications. These non-clinical studies would focus on the molecular level interactions in controlled laboratory settings.

Key research areas for mechanistic studies include:

Enzyme Inhibition/Activation: Screening the compound against a panel of enzymes to identify any potential inhibitory or activating effects. The sulfur atom could play a key role in binding to enzyme active sites.

Receptor Binding: Investigating whether the compound can bind to specific cellular receptors and trigger downstream signaling pathways.

Membrane Interactions: Studying the ability of the compound to interact with and permeate biological membranes, which is a critical factor for its bioavailability and cellular uptake.

Redox Activity: Exploring the potential of the thioether group to participate in redox reactions, which could have implications for its biological activity and stability.

By systematically exploring these future research directions, the scientific community can unlock the full potential of This compound and pave the way for new discoveries and innovations.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for preparing 2-[(3-Methylbutyl)sulfanyl]acetic acid and related sulfanyl-acetic acid derivatives?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, thioglycolic acid reacts with alkyl halides or alcohols under mild conditions. In one protocol, thioglycolic acid and a substituted alcohol (e.g., 3-methylbutanol) are stirred in methanol at room temperature, followed by solvent removal and crystallization . Another approach uses carbon disulfide and potassium hydroxide to form intermediate xanthates, which are then alkylated .
  • Key Steps :

  • Reaction Setup : Use methanol or ethanol as a solvent.

  • Purification : Crystallization from water or ethyl ether/hexane mixtures.

  • Characterization : Melting point determination and mass spectrometry (MS) confirm purity .

    Synthesis Conditions Reference
    Thioglycolic acid + 3-methylbutanol in methanol, 3–4 h, RT
    Carbon disulfide + KOH in 2-propanol, 40°C, 20 h

Q. What analytical techniques are critical for characterizing sulfanyl-acetic acid compounds?

  • Methodological Answer :

  • Melting Point (m.p.) : Determined via differential scanning calorimetry (DSC) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 194.0078 for a related compound) .
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify sulfur-linked alkyl chains and carboxylic protons .

Q. How are solubility and stability optimized for experimental handling?

  • Methodological Answer :

  • Solubility : Sulfanyl-acetic acids are polar and dissolve in methanol, ethanol, or aqueous basic solutions. Adjust pH to enhance solubility (e.g., sodium salt formation) .
  • Stability : Store at room temperature in airtight containers; avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How does single-crystal X-ray diffraction elucidate molecular geometry and intermolecular interactions?

  • Methodological Answer :

  • Data Collection : Crystals are mounted at 150 K, and data collected using Mo-Kα radiation.

  • Refinement : SHELX software refines structures with riding hydrogen models. For example, a related compound showed C–S bond lengths of 1.76–1.82 Å and dihedral angles of 84.33° between aromatic rings .

  • Intermolecular Interactions : O–H⋯N hydrogen bonds form dimers (R44_4^4(12) motif), while π-π stacking (3.73–3.84 Å) stabilizes crystal packing .

    Crystallographic Data Reference
    Space group: P1_1, R-factor: 0.046
    π-π interactions: 3.7376 Å

Q. What role do sulfanyl-acetic acid derivatives play in RAFT polymerization?

  • Methodological Answer : These compounds act as chain-transfer agents (CTAs) in reversible addition-fragmentation chain-transfer (RAFT) polymerization. For instance, 2-[(isopropoxycarbonothioyl)sulfanyl]acetic acid controls molecular weight in vinyl acetate polymerization by mediating radical equilibria. The carboxylic acid end-group enables post-polymerization functionalization .
  • Key Parameters :

  • CTA Efficiency : Depends on the stability of intermediate radicals.
  • End-Group Analysis : Confirmed via 1^1H NMR or MALDI-TOF MS.

Q. How do structural modifications influence biological activity (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Virtual Screening : Compounds like 2-({1-[2-(methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetic acid were identified as PPARγ ligands via molecular docking.
  • Experimental Validation : Competitive binding assays (IC50_{50}) and cell-based assays (e.g., glucose uptake) assess activity. Substituents on the sulfanyl group modulate receptor affinity .

Data Contradictions and Validation

  • Synthesis Protocols : While thioglycolic acid-based methods are common , xanthate routes may yield higher purity for specific derivatives . Validate via cross-characterization (e.g., NMR vs. X-ray).
  • Crystallographic Refinement : Discrepancies in hydrogen bonding motifs (e.g., O–H⋯N vs. O–H⋯O) may arise from solvent effects. Always report refinement parameters (R-factors, residual density) .

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